2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide
Description
Chemical Identity: 2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide (CAS No. 692267-44-0) is a synthetic acetamide derivative with the molecular formula C₁₉H₂₀ClNO₄ and a molecular weight of 361.82 g/mol . Its structure comprises a central acetamide backbone substituted with a 5-chloro-2-ethoxy-4-formylphenoxy group and an N-(2-phenylethyl) side chain. The compound is characterized by high purity (≥98%) and is available in various quantities for research purposes .
Properties
IUPAC Name |
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-2-24-17-10-15(12-22)16(20)11-18(17)25-13-19(23)21-9-8-14-6-4-3-5-7-14/h3-7,10-12H,2,8-9,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOAPINGKJYROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the phenoxy intermediate: This step involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with an appropriate halide under basic conditions to form the phenoxy intermediate.
Acylation: The phenoxy intermediate is then acylated with 2-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 2-(5-chloro-2-ethoxy-4-carboxyphenoxy)-N-(2-phenylethyl)acetamide.
Reduction: 2-(5-chloro-2-ethoxy-4-hydroxyphenoxy)-N-(2-phenylethyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, showing promising results comparable to established antibiotics. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 66 µM |
| Escherichia coli | Varies (specific data not provided) |
A study highlighted that derivatives of this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide has been evaluated in vitro against various cancer cell lines. Notable findings include:
- Cytotoxicity Testing : The compound exhibited significant cytotoxic effects on breast cancer cell lines (e.g., AMJ13), with the highest inhibition rates observed at concentrations of 40 and 60 µg/ml after 72 hours.
- Mechanism of Action : The proposed mechanism involves the compound's interaction with specific cellular pathways leading to apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.
Herbicidal Activity
The compound's structural characteristics suggest potential applications in herbicide development. Preliminary studies indicate that similar compounds can inhibit photosynthetic electron transport in plants, which is critical for their growth and development. This activity could be leveraged to create effective herbicides targeting specific weed species while minimizing impact on crops .
Case Studies
-
In Vitro Screening Against Pathogens :
A series of experiments conducted on synthesized derivatives showed that modifications in the aniline group enhanced antibacterial activity significantly, with some compounds exhibiting activity comparable to standard antibiotics like isoniazid and ciprofloxacin . -
Cytotoxicity Against Cancer Cell Lines :
In a controlled study, derivatives of the compound were tested for cytotoxicity against various cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies . -
Structure-Activity Relationship (SAR) :
Analysis of the structure-activity relationship revealed that specific substitutions on the phenolic ring significantly influenced biological activity, providing insights for further optimization of the compound for enhanced efficacy.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide would depend on its specific biological target. Generally, such compounds may:
Interact with enzymes: Inhibit or activate specific enzymes.
Bind to receptors: Modulate receptor activity.
Affect cellular pathways: Influence signaling pathways within cells.
Comparison with Similar Compounds
Key Features :
- Phenoxy Substituent: The 5-chloro-2-ethoxy-4-formylphenoxy group introduces both electron-withdrawing (Cl, formyl) and electron-donating (ethoxy) moieties, influencing reactivity and solubility.
The following table and analysis highlight structural analogs and their distinctions in substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Structural and Functional Analysis:
Halogen Variations: The chloro substituent in the target compound (position 5 on the phenoxy ring) contrasts with the bromo analog in . Bromine’s larger atomic radius may enhance steric effects or alter binding in biological targets. Alachlor () uses a chloro group but differs in N-substitution (methoxymethyl vs. phenethyl), emphasizing its role as a herbicide rather than a research intermediate.
Alkoxy and Formyl Groups :
- Replacement of ethoxy with methoxy (as in ) reduces steric bulk but may decrease lipophilicity. The formyl group (common in all analogs) offers a reactive site for further derivatization, such as Schiff base formation.
N-Substituent Diversity :
- The 2-phenylethyl group in the target compound enhances aromatic interactions compared to 4-fluorophenyl () or methylsulfonyl (). Fluorine’s electronegativity in could improve metabolic stability.
- Alachlor ’s 2,6-diethylphenyl group is critical for herbicidal activity, targeting plant-specific enzymes .
Biological and Industrial Relevance :
- The target compound and its brominated analog () lack explicit biological data but share structural motifs with pharmacologically active acetamides (e.g., antifungal or anticancer agents).
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () demonstrates utility in synthesizing sulfur-containing heterocycles, highlighting the versatility of acetamide scaffolds.
Biological Activity
2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
- Molecular Formula : C19H20ClNO4
- Molecular Weight : 361.82 g/mol
- CAS Number : 692267-44-0
The compound features several functional groups, including a chloro, ethoxy, and formyl group, which are believed to contribute to its biological activity.
Synthesis
The synthesis of 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide typically involves the reaction of 5-chloro-2-ethoxy-4-formylphenol with an appropriate acetamide derivative under controlled conditions. This process often requires the use of bases such as triethylamine and solvents like dichloromethane to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro and ethoxy groups enhance the compound's binding affinity and specificity for its targets.
Enzyme Inhibition
Research has indicated that 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide exhibits significant enzyme inhibition properties. For instance:
- Acetylcholinesterase (AChE) Inhibition : Studies have shown that similar compounds containing phenoxy groups can inhibit AChE, which is crucial for neurotransmission. The inhibition constants (IC50 values) for related compounds have been reported in the range of 0.03 to 0.1 mM .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In vitro tests against various cancer cell lines have demonstrated promising results:
| Compound | Cell Line | % Inhibition |
|---|---|---|
| 2-(5-Chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide | MCF-7 (Breast Cancer) | High (exact % not specified) |
| Reference Drug (5-Fluorouracil) | MCF-7 | 96.02% |
These findings indicate that the compound could be a candidate for further development as an anticancer agent .
Case Studies and Research Findings
- Neuroprotective Effects : In studies involving neurotoxicity models, compounds similar to 2-(5-chloro-2-ethoxy-4-formylphenoxy)-N-(2-phenylethyl)acetamide have shown protective effects against oxidative stress-induced cell death in neuronal cells .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory activities by modulating pathways such as NF-kB signaling, which is essential in inflammatory responses .
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to active sites of target enzymes, providing insights into its potential mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
